Austocystin I

CAS No.: 58775-51-2

Cat. No.: VC4112804

Molecular Formula: C18H12O7

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58775-51-2 |

|---|---|

| Molecular Formula | C18H12O7 |

| Molecular Weight | 340.3 g/mol |

| IUPAC Name | (4R,8R)-4,18-dihydroxy-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |

| Standard InChI | InChI=1S/C18H12O7/c1-22-16-13-10(24-9-4-2-3-8(19)12(9)15(13)20)7-11-14(16)18(21)5-6-23-17(18)25-11/h2-7,17,19,21H,1H3/t17-,18-/m1/s1 |

| Standard InChI Key | XHQIJMIDMXGFJD-QZTJIDSGSA-N |

| Isomeric SMILES | COC1=C2C(=CC3=C1[C@@]4(C=CO[C@@H]4O3)O)OC5=CC=CC(=C5C2=O)O |

| SMILES | COC1=C2C(=CC3=C1C4(C=COC4O3)O)OC5=CC=CC(=C5C2=O)O |

| Canonical SMILES | COC1=C2C(=CC3=C1C4(C=COC4O3)O)OC5=CC=CC(=C5C2=O)O |

Introduction

Discovery and Natural Source of Austocystin I

Austocystin I was identified during extensive fractionation of toxic extracts derived from maize meal cultures of Aspergillus ustus (Bainier) Thom. and Church (strain C.S.I.R. 1J28) . Initial studies isolated six austocystins (A–F) from this fungus, followed by the discovery of austocystins G, H, and I through advanced chromatographic techniques . The compound was isolated as a minor constituent (12 mg from 20 kg of cultured material), presenting as a glassy solid after purification via column chromatography and preparative thin-layer chromatography (TLC) . Its co-occurrence with other austocystins in the same fungal strain suggests a shared biosynthetic origin, though its relative abundance is significantly lower than that of austocystins A–F.

Structural Elucidation and Chemical Characteristics

Molecular Formula and Physical Properties

Austocystin I has the molecular formula , determined through high-resolution mass spectrometry (HRMS) with a molecular ion peak at 340 () . Unlike crystalline austocystins G and H, austocystin I exists as an amorphous glass, complicating traditional crystallographic analysis. Its UV-Vis spectrum exhibits absorption maxima at 229 nm (shoulder), 238 nm, 252 nm, 264 nm (shoulder), 300 nm, and 355 nm, indicative of conjugated aromatic and carbonyl systems characteristic of xanthenone derivatives .

Spectroscopic Data and Functional Groups

Infrared (IR) spectroscopy revealed key functional groups: a broad hydroxyl ( 3420 cm) and γ-pyrone carbonyl stretches ( 1660 cm and 1620 cm) . Nuclear magnetic resonance (NMR) spectroscopy provided critical insights into its structure (Table 1). The -NMR spectrum in acetone- showed signals for aromatic protons, a methoxy group ( 3.32 ppm), and distinct coupling patterns consistent with a dihydrofuroxanthenone skeleton .

Table 1: -NMR Chemical Shifts of Austocystin I (Acetone-, 100 MHz)

| Proton Position | Chemical Shift (, ppm) | Multiplicity | Coupling Constant (, Hz) |

|---|---|---|---|

| H-3 | 3.31 | d | 3.0 |

| H-3a | 4.34 | d | 3.0 |

| 4-OCH | 5.91 | s | - |

| H-7 | 3.29 | t | 3.0 |

The methoxy group at C-4 ( 5.91 ppm) and the C-7 proton ( 3.29 ppm) were pivotal in assigning the substitution pattern, aligning with trends observed in austocystins B, D, and E .

Structural Features and Absolute Configuration

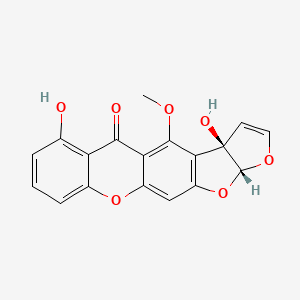

Austocystin I’s structure comprises a dihydrofuro[3',2':4,5]furo[3,2-b]xanthenone core with a methoxy group at C-4 and hydroxyl groups at C-3a and C-9 (Figure 1) . The absolute configuration was inferred from biosynthetic consistency with co-occurring austocystins A–F, which share stereochemical features established through X-ray crystallography and chemical correlation . The compound’s planar structure was further confirmed by comparative analysis of NMR data with austocystins G and H, which differ in methoxy and hydroxyl substitution patterns .

Biosynthesis and Relation to Other Austocystins

The methoxy group at C-4 in austocystin I contrasts with the hydroxylation patterns in austocystins G (C-9 methoxy) and H (C-7 methoxy), highlighting oxidative tailoring as a key diversification mechanism in this metabolite family . These modifications influence electronic properties and molecular interactions, though biological studies on austocystin I remain limited compared to its cytotoxic analogs like austocystin D .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume